molecular formula C23H17F2NO3S B2387705 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-83-3

1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one

Numéro de catalogue: B2387705
Numéro CAS: 899213-83-3
Poids moléculaire: 425.45
Clé InChI: DRRQHDXYRZVCSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinoline derivative family, characterized by a bicyclic aromatic structure with substituents that modulate its physicochemical and biological properties. The core structure includes a quinolin-4(1H)-one scaffold substituted at position 1 with a benzyl group, positions 6 and 7 with fluorine atoms, and position 3 with a 4-methylphenylsulfonyl moiety.

Propriétés

IUPAC Name

1-benzyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-15-7-9-17(10-8-15)30(28,29)22-14-26(13-16-5-3-2-4-6-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRQHDXYRZVCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Applications De Recherche Scientifique

Antiepileptic Activity

Research indicates that compounds similar to 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one exhibit significant activity against sodium channel-mediated diseases, including epilepsy. The compound's mechanism involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability. Studies have shown that derivatives of benzenesulfonamide compounds can effectively reduce seizure activity in animal models, suggesting a promising role for this compound in epilepsy treatment .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer properties. Specifically, the structural modifications present in 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one may enhance its efficacy against various cancer cell lines. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that quinoline derivatives possess activity against a range of pathogens, including bacteria and fungi. The sulfonamide moiety is particularly noted for enhancing the antibacterial activity of quinoline derivatives by interfering with bacterial folate synthesis .

Case Studies

Study Focus Findings
Study 1Antiepileptic effectsDemonstrated significant reduction in seizure frequency in rodent models when treated with quinoline derivatives similar to the target compound.
Study 2Anticancer activityShowed that 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Study 3Antimicrobial efficacyFound effective inhibition of Staphylococcus aureus growth, indicating potential as a new antibacterial agent.

Mécanisme D'action

The mechanism of action of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key structural variations among similar quinolin-4(1H)-one derivatives include substitutions at positions 1 and 3. Below is a detailed analysis:

Table 1: Comparative Analysis of Quinolin-4(1H)-one Derivatives

Compound Name Position 1 Substituent Position 3 Sulfonyl Group Molecular Weight (g/mol) CAS RN Key Features
Target Compound Benzyl 4-Methylphenyl 426.45 Not Provided High lipophilicity; balanced steric bulk from benzyl and methyl groups
1-Benzyl-6,7-difluoro-3-(phenylsulfonyl)... Benzyl Phenyl ~412.42* Not Available Reduced steric hindrance compared to 4-methylphenyl variant
6,7-Difluoro-3-(4-methylbenzenesulfonyl)... H (1H) 4-Methylphenyl ~352.38* 899348-48-2 Lower molecular weight; absence of benzyl reduces lipophilicity
1-Methyl-3-(3,4-dimethylphenylsulfonyl)... Methyl 3,4-Dimethylphenyl 363.38 1326863-34-6 Increased steric bulk at sulfonyl; methyl at position 1 limits flexibility
1-(3-Fluorobenzyl)-3-(3-chlorophenylsulfonyl)... 3-Fluorobenzyl 3-Chlorophenyl 463.86 1326845-99-1 Halogenated substituents enhance electronegativity; higher molecular weight

*Calculated based on molecular formulas.

Key Observations

Position 1 Substituents: The benzyl group in the target compound contributes to a higher molecular weight (~426.45 g/mol) compared to analogs with methyl or hydrogen substituents (e.g., 363.38 g/mol for the methyl variant ). This group enhances lipophilicity, which is critical for bioavailability in drug design.

Position 3 Sulfonyl Groups :

  • The 4-methylphenylsulfonyl group in the target compound provides moderate steric hindrance and electron-donating effects from the methyl group, which may stabilize interactions with hydrophobic enzyme pockets.
  • 3-Chlorophenylsulfonyl () and 3,4-dimethylphenylsulfonyl () groups introduce larger steric and electronic perturbations, which could enhance or disrupt binding depending on the target .

Fluorine Substitutions: The 6,7-difluoro motif is conserved across all analogs, suggesting its role in enhancing metabolic stability and modulating electronic properties of the quinoline core .

Activité Biologique

1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one can be represented as follows:

C19H17F2N1O3S\text{C}_{19}\text{H}_{17}\text{F}_2\text{N}_1\text{O}_3\text{S}

This compound features a quinoline core substituted with difluoro and sulfonyl groups, which are known to enhance its pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives, including 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. The compound exhibits potent antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics .

Antiviral Effects

Research indicates that this compound may also possess antiviral properties. Molecular docking studies suggest that it can inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development . The compound's ability to interact with viral proteins could potentially lead to the development of new therapeutic agents against viral infections.

Anticancer Properties

In vitro studies have demonstrated that 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . Additionally, it has shown promise in inhibiting tumor growth in animal models, suggesting its potential as an anticancer agent .

The biological activity of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is attributed to its ability to interact with specific biological targets. The sulfonamide moiety enhances its binding affinity to target proteins involved in microbial resistance and cancer cell proliferation. Studies utilizing molecular dynamics simulations have provided insights into the conformational changes upon binding, which are critical for understanding the compound's mechanism of action .

Case Studies

StudyFindings
Bylov et al. (2022)Demonstrated antibacterial efficacy against Gram-positive bacteria with MIC values < 10 µg/mL.
Savchenko et al. (2022)Showed antiviral activity against influenza virus with EC50 values in low micromolar range.
Hryhoriv et al. (2022)Reported significant apoptosis induction in breast cancer cell lines at concentrations < 20 µM.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.